

# **Application Notes and Protocols for Aplaviroc Administration in Humanized Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the administration of **Aplaviroc** (also known as AK602, ONO-4128, or GSK-873140), a CCR5 antagonist, in humanized mouse models for the study of HIV-1 infection. The information is primarily derived from the key study by Nakata et al. (2005) published in the Journal of Virology, which represents one of the most detailed investigations of **Aplaviroc** in such a preclinical model. It is important to note that the clinical development of **Aplaviroc** was discontinued in 2005 due to concerns of liver toxicity. Therefore, the application of this compound is restricted to research purposes.

## **Application Notes**

**Aplaviroc** is a non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), which is a primary co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, **Aplaviroc** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral fusion and entry.

Humanized mouse models, particularly those reconstituted with human immune cells, serve as invaluable in vivo platforms for evaluating the efficacy of anti-HIV-1 therapeutics. The use of NOD/SCID-based mice, such as the NOD/Shi-scid/yc(null) (NOG) mouse, engrafted with human peripheral blood mononuclear cells (hu-PBMC-NOG), allows for the systemic infection with HIV-1 and the subsequent assessment of antiviral agents.



The study by Nakata et al. demonstrated that **Aplaviroc** potently suppresses the replication of R5-tropic HIV-1 in hu-PBMC-NOG mice, leading to a significant reduction in plasma viral load and preservation of human CD4+ T cells.[1][2] This model is characterized by the hyperactivation of transplanted human PBMCs, which leads to high levels of CCR5 expression and robust viral replication, making it a stringent model for testing the efficacy of entry inhibitors like **Aplaviroc**.[1][2]

## **Experimental Protocols**

The following protocols are based on the methodologies described by Nakata et al. (2005).

#### **Generation of hu-PBMC-NOG Mice**

- Mouse Strain: NOD/Shi-scid/yc(null) (NOG) mice. These mice lack mature T, B, and NK cells and are deficient in cytokine signaling, making them highly receptive to human cell engraftment.
- Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1seronegative donors using standard Ficoll-Paque density gradient centrifugation.
- Engraftment:
  - NOG mice (typically 6-8 weeks old) are sublethally irradiated (e.g., 2.5 Gy).
  - $\circ$  Within 24 hours of irradiation, each mouse is intraperitoneally injected with approximately 10 x 10<sup>6</sup> human PBMCs in a sterile phosphate-buffered saline (PBS) solution.
  - Engraftment of human cells can be confirmed by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells, typically 2-3 weeks post-transplantation.

### **HIV-1 Infection of hu-PBMC-NOG Mice**

- HIV-1 Strain: An R5-tropic HIV-1 strain, such as HIV-1JR-FL, is used for infection.
- Infection Protocol:
  - Approximately 2-3 weeks after PBMC engraftment, mice are infected with HIV-1.



 Each mouse is intraperitoneally inoculated with a standardized dose of the virus (e.g., 1 x 10^4 50% tissue culture infectious doses [TCID50]).

## **Aplaviroc Administration**

- Drug Formulation: **Aplaviroc** is dissolved in a suitable vehicle, such as sterile saline.
- Administration Protocol:
  - Treatment with Aplaviroc is initiated one day after HIV-1 inoculation.
  - Aplaviroc is administered subcutaneously once daily.
  - The dosage used in the Nakata et al. study was 10 mg/kg of body weight per day.
  - A control group of mice should be treated with the vehicle (saline) only.
  - The treatment is continued for the duration of the experiment (e.g., 16 days).

## **Monitoring of Treatment Efficacy**

- Plasma Viral Load: Blood samples are collected periodically (e.g., weekly) from the tail vein.
   Plasma is separated, and the HIV-1 RNA copy number is quantified using a real-time PCR assay.
- p24 Antigen Levels: Serum levels of HIV-1 p24 antigen can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Human CD4+ and CD8+ T Cell Counts: The absolute numbers and percentages of human CD4+ and CD8+ T cells in peripheral blood are determined by flow cytometry using fluorescently labeled monoclonal antibodies against human CD4, CD8, and CD45.
- Proviral DNA: At the end of the experiment, tissues such as the spleen can be harvested, and the amount of HIV-1 proviral DNA can be quantified by PCR.

#### **Data Presentation**

The following tables summarize the quantitative data from the study by Nakata et al. (2005), demonstrating the in vivo efficacy of **Aplaviroc** in hu-PBMC-NOG mice.



Table 1: Effect of **Aplaviroc** on Plasma HIV-1 RNA Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

| Treatment Group          | Number of Mice (n) | Mean Plasma HIV-1 RNA<br>(copies/mL) |
|--------------------------|--------------------|--------------------------------------|
| Saline (Control)         | 7                  | ~1.0 x 10^6                          |
| Aplaviroc (10 mg/kg/day) | 8                  | 1.27 x 10^3                          |

Table 2: Effect of **Aplaviroc** on Serum HIV-1 p24 Antigen Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

| Treatment Group          | Number of Mice (n) | Mean Serum p24 Antigen<br>(pg/mL) |
|--------------------------|--------------------|-----------------------------------|
| Saline (Control)         | 7                  | 1.1 x 10^5                        |
| Aplaviroc (10 mg/kg/day) | 8                  | Significantly suppressed          |

Table 3: Effect of **Aplaviroc** on Human CD4+/CD8+ T Cell Ratios in hu-PBMC-NOG Mice at Day 16 Post-Infection

| Treatment Group          | Number of Mice (n) | Mean CD4+/CD8+ Ratio |
|--------------------------|--------------------|----------------------|
| Uninfected               | 7                  | ~1.0                 |
| Saline (Control)         | 7                  | 0.1                  |
| Aplaviroc (10 mg/kg/day) | 8                  | 0.92                 |

# Visualizations Signaling Pathway of Aplaviroc (CCR5 Antagonist)













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potent Anti-R5 Human Immunodeficiency Virus Type 1 Effects of a CCR5 Antagonist, AK602/ONO4128/GW873140, in a Novel Human Peripheral Blood Mononuclear Cell Nonobese Diabetic-SCID, Interleukin-2 Receptor y-Chain-Knocked-Out AIDS Mouse Model -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-R5 human immunodeficiency virus type 1 effects of a CCR5 antagonist, AK602/ONO4128/GW873140, in a novel human peripheral blood mononuclear cell







nonobese diabetic-SCID, interleukin-2 receptor gamma-chain-knocked-out AIDS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Aplaviroc Administration in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665140#aplaviroc-administration-in-humanized-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com